Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone
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Overview
Description
Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone is a complex organic compound characterized by its unique molecular structure, which includes a benzofuran ring system substituted with phenylsulfanyl and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone typically involves multi-step organic reactions. One common approach is the reaction of 3-[(phenylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated derivatives or other substituted benzofurans.
Scientific Research Applications
Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, such as antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections, inflammation, and oxidative stress-related conditions.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group enhances the compound's binding affinity to certain receptors, while the benzofuran core structure contributes to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Benzofuran derivatives
Phenylsulfanyl-containing molecules
Other phenylmethanone derivatives
Properties
IUPAC Name |
phenyl-[3-(phenylsulfanylmethyl)-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-21(16-9-3-1-4-10-16)22-19(15-25-17-11-5-2-6-12-17)18-13-7-8-14-20(18)24-22/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGLFWRHVENHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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